molecular formula C14H24N6O9 B12604002 Glycylglycyl-L-serylglycylglycyl-L-serine CAS No. 649725-95-1

Glycylglycyl-L-serylglycylglycyl-L-serine

Cat. No.: B12604002
CAS No.: 649725-95-1
M. Wt: 420.38 g/mol
InChI Key: FYUPOKGUNNQIIK-YUMQZZPRSA-N
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Description

Glycylglycyl-L-serylglycylglycyl-L-serine is a peptide compound composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes multiple glycine and serine residues, which contribute to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-serylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The initial amino acid, protected by a suitable protecting group, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. The peptide is subsequently purified from the bacterial culture.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-serylglycylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents and conditions.

Major Products Formed

The major products formed from these reactions include oxidized serine derivatives, reduced peptide forms, and substituted peptide analogs.

Scientific Research Applications

Glycylglycyl-L-serylglycylglycyl-L-serine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The peptide is studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery system.

    Industry: The peptide is used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-serylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to changes in cellular processes. For example, it may bind to enzyme active sites, inhibiting or activating their function, or interact with cell surface receptors to trigger signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine residues.

    Glycyl-L-serine: A dipeptide consisting of glycine and serine.

    L-serylglycine: Another dipeptide with serine and glycine in a different sequence.

Uniqueness

Glycylglycyl-L-serylglycylglycyl-L-serine is unique due to its specific sequence and combination of glycine and serine residues. This sequence imparts distinct structural and functional properties, making it valuable for various research and industrial applications.

Properties

CAS No.

649725-95-1

Molecular Formula

C14H24N6O9

Molecular Weight

420.38 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C14H24N6O9/c15-1-9(23)16-3-11(25)19-7(5-21)13(27)18-2-10(24)17-4-12(26)20-8(6-22)14(28)29/h7-8,21-22H,1-6,15H2,(H,16,23)(H,17,24)(H,18,27)(H,19,25)(H,20,26)(H,28,29)/t7-,8-/m0/s1

InChI Key

FYUPOKGUNNQIIK-YUMQZZPRSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CN)O

Origin of Product

United States

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